

Application Notes and Protocols: Peracetylation of α -D-Sorbofuranose

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Compound of Interest

Compound Name: *alpha*-D-sorbofuranose

Cat. No.: B12657867

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Introduction

Acetylation is a fundamental chemical modification in carbohydrate chemistry, serving to protect hydroxyl groups, alter solubility, and facilitate the synthesis of complex glycosides and carbohydrate-based drug candidates. The peracetylation of monosaccharides, such as α -D-sorbofuranose, involves the acetylation of all free hydroxyl groups. This protocol provides a detailed methodology for the peracetylation of α -D-sorbofuranose to yield 1,3,4,6-tetra-O-acetyl- α -D-sorbofuranose. While specific literature on the peracetylation of α -D-sorbofuranose is limited, this protocol is based on well-established procedures for the acetylation of other furanoses and pyranoses.

Reaction Scheme

The overall reaction involves the treatment of α -D-sorbofuranose with an acetylating agent, typically acetic anhydride, in the presence of a base catalyst such as pyridine.



Experimental Protocol

Materials:

- α -D-Sorbofuranose

- Acetic Anhydride (Ac₂O)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography elution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve α-D-sorbofuranose (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of sorbofuranose) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.
- Acetylation: Slowly add acetic anhydride (5.0-6.0 equivalents) dropwise to the cooled solution with vigorous stirring. The excess acetic anhydride ensures complete acetylation.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). A

suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v). The product spot should have a higher R_f value than the starting material.

- Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of water or methanol.
- Extraction: Dilute the reaction mixture with dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure 1,3,4,6-tetra-O-acetyl- α -D-sorbofuranose.
- Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

Table 1: Representative Reaction Parameters for Peracetylation

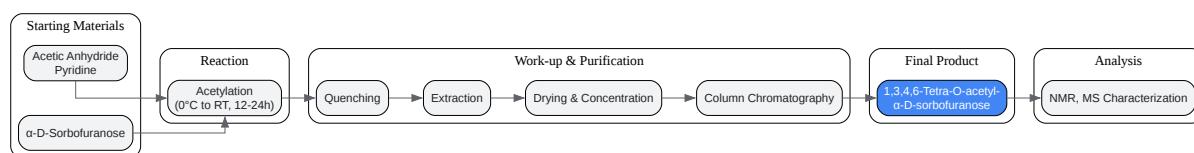
Parameter	Condition
Substrate	α -D-Sorbofuranose
Reagent	Acetic Anhydride
Catalyst/Solvent	Pyridine
Stoichiometry (Ac ₂ O)	5.0 - 6.0 equivalents
Temperature	0 °C to Room Temperature
Reaction Time	12 - 24 hours
Typical Yield	80 - 95% (predicted)

Table 2: Predicted Physicochemical and Spectroscopic Data for 1,3,4,6-Tetra-O-acetyl- α -D-sorbofuranose

Note: The following data are hypothetical and based on values for similar acetylated furanoses. Actual experimental data should be obtained for confirmation.

Property	Predicted Value
Molecular Formula	C ₁₄ H ₂₀ O ₁₀
Molecular Weight	348.30 g/mol
Appearance	Colorless oil or white solid
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate
¹ H NMR (CDCl ₃ , ppm)	δ 5.5-4.0 (ring protons), 2.2-2.0 (acetyl methyl protons)
¹³ C NMR (CDCl ₃ , ppm)	δ 170-168 (carbonyl carbons), 100-60 (ring carbons), 21-20 (acetyl methyl carbons)
Mass Spectrometry (ESI+)	m/z [M+Na] ⁺ calculated: 371.0954

Visualizations



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Caption: Experimental workflow for the peracetylation of α -D-sorbofuranose.

Safety Precautions

- Acetic anhydride and pyridine are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Pyridine is flammable. Keep away from open flames and heat sources.
- Dichloromethane is a volatile organic solvent. Minimize exposure by working in a fume hood.
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